molecular formula C21H24ClFN2O3S B2756021 N-(4-chlorophenethyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide CAS No. 1021090-28-7

N-(4-chlorophenethyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide

Cat. No.: B2756021
CAS No.: 1021090-28-7
M. Wt: 438.94
InChI Key: NZFJKJYOYBQAHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorophenethyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide is a complex organic compound that features a piperidine ring substituted with a sulfonyl group and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenethyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation, using reagents like sulfonyl chlorides in the presence of a base such as triethylamine.

    Attachment of the Acetamide Moiety: The acetamide group is added through an acylation reaction, often using acetic anhydride or acetyl chloride.

    Final Coupling: The final step involves coupling the 4-chlorophenethyl group to the piperidine ring, which can be achieved through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the phenyl groups.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Conditions for electrophilic aromatic substitution typically involve reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Products may include the corresponding sulfides.

    Substitution: Products will vary depending on the substituent introduced, such as nitro or bromo derivatives.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting neurological or psychiatric disorders.

    Biological Studies: The compound can be used to study receptor binding and signal transduction pathways in cells.

    Pharmacology: It may be investigated for its pharmacokinetic and pharmacodynamic properties.

    Industrial Applications:

Mechanism of Action

The mechanism of action of N-(4-chlorophenethyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide likely involves interaction with specific molecular targets such as receptors or enzymes. The sulfonyl group may play a role in binding affinity, while the piperidine ring could influence the compound’s overall conformation and activity. Detailed studies would be required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenethyl)-2-(1-((4-methylphenyl)sulfonyl)piperidin-2-yl)acetamide
  • N-(4-chlorophenethyl)-2-(1-((4-bromophenyl)sulfonyl)piperidin-2-yl)acetamide
  • N-(4-chlorophenethyl)-2-(1-((4-iodophenyl)sulfonyl)piperidin-2-yl)acetamide

Uniqueness

Compared to similar compounds, N-(4-chlorophenethyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide may exhibit unique properties due to the presence of the fluorine atom, which can influence electronic distribution and reactivity. This can result in different pharmacological profiles and binding affinities, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-2-[1-(4-fluorophenyl)sulfonylpiperidin-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClFN2O3S/c22-17-6-4-16(5-7-17)12-13-24-21(26)15-19-3-1-2-14-25(19)29(27,28)20-10-8-18(23)9-11-20/h4-11,19H,1-3,12-15H2,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZFJKJYOYBQAHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CC(=O)NCCC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.